![molecular formula C₂₁H₂₈N₂O₃ B1147035 (N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine CAS No. 223673-36-7](/img/no-structure.png)

(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

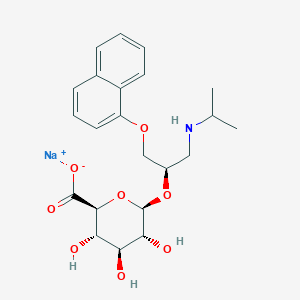

The compound (N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine is a complex organic molecule. It contains an N-tert-butoxycarbonyl (N-Boc) group, which is a common protecting group used in organic synthesis . The N-Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The N-Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The N-Boc group, phenyl group, and amino group contribute to the complexity of the structure. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The N-Boc group in the compound can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 356.459 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 534.1±50.0 °C at 760 mmHg .Applications De Recherche Scientifique

Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group

The compound can be used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This process involves the removal of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Medicinal Applications

The compound has potential medicinal applications. For instance, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Use in Synthetic Organic Transformations

The compound plays a crucial role in synthetic organic transformations . It is used as a masking agent in these transformations to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .

Protection of Amino Groups

The compound is used for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Use in the Synthesis of Natural Products and Pharmaceuticals

The compound is used in the synthesis of natural products and pharmaceuticals . Functionalized heteroarenes with protected N-functionality are ubiquitous in alkaloid natural products and pharmaceuticals .

Use in the Synthesis of Materials

The compound is also used in the synthesis of materials . Functionalized heteroarenes with protected N-functionality are common in materials and related compounds .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound is a derivative of the N-tert-butyloxycarbonyl (N-Boc) group, which is commonly used in organic synthesis for the protection of amino groups . .

Mode of Action

The n-boc group is known to be selectively removed from compounds using various deprotection strategies . This could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.

Biochemical Pathways

The N-Boc group is a key functionality present in several compounds, including natural products, amino acids, and peptides . Therefore, it’s possible that this compound could interact with a variety of biochemical pathways, depending on its specific targets.

Pharmacokinetics

The N-Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.

Action Environment

Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the N-Boc group is known to be stable under certain conditions , which could potentially influence the compound’s stability in different environments.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine' involves the protection of the amine group, followed by the addition of the phenyl and hydroxyethyl groups. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "4-aminophenylethylamine", "tert-butyl chloroformate", "triethylamine", "phenylacetic acid", "1,2-diaminoethane", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to obtain N-tert-butoxycarbonyl-4-aminophenylethylamine", "Addition of phenylacetic acid and 1,2-diaminoethane to N-tert-butoxycarbonyl-4-aminophenylethylamine in the presence of sodium borohydride to obtain N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine", "Removal of the protecting group with hydrochloric acid and sodium hydroxide to obtain the desired compound" ] } | |

Numéro CAS |

223673-36-7 |

Formule moléculaire |

C₂₁H₂₈N₂O₃ |

Poids moléculaire |

356.46 |

Synonymes |

[2-(4-Aminophenyl)ethyl][(2R)-2-hydroxy-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)